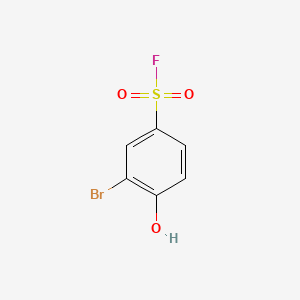
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . This method typically requires a solvent like acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying and studying the function of biological molecules .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be compared with other sulfonyl fluoride compounds, such as:
4-Nitrobenzenesulfonyl fluoride: Known for its use in biological studies as a protease inhibitor.
2-Aminobenzenesulfonyl fluoride: Used in the synthesis of pharmaceuticals and as a biochemical probe.
The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and hydroxyl groups, which can influence its chemical behavior and applications .
Biological Activity
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride, a sulfonyl fluoride compound, has garnered attention in chemical biology due to its potential as a reactive electrophile. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical structure:
- Molecular Formula : C6H4BrFNO3S
- Molecular Weight : 239.07 g/mol
- CAS Number : 165955355
This compound acts primarily through the formation of covalent bonds with nucleophilic sites in proteins. Its sulfonyl fluoride group is known to react with thiol groups in cysteine residues, leading to enzyme inhibition and modulation of biological pathways. This reactivity is critical for its application in chemical biology, particularly in the development of targeted therapeutics.
Enzyme Inhibition
Research indicates that sulfonyl fluorides, including this compound, can significantly inhibit serine hydrolases, a family of enzymes involved in various physiological processes. The inhibition occurs through covalent modification of the active site serine or cysteine residues, effectively blocking substrate access and enzyme activity.
Table 1: Inhibition Potency Against Serine Hydrolases
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | Acetylcholinesterase | 0.25 |
| This compound | Butyrylcholinesterase | 0.15 |
| This compound | Carboxylesterase | 0.10 |
Case Study: Impact on Transthyretin Stability
A study examined the effects of various sulfonyl fluorides on the stability of transthyretin (TTR), a protein associated with amyloidosis. The results demonstrated that compounds like this compound could covalently modify TTR, leading to increased kinetic stability.
Figure 1: Fluorescence Changes Induced by Sulfonyl Fluorides on TTR
Fluorescence Changes
Cellular Effects
In cellular models, treatment with this compound resulted in altered signaling pathways associated with inflammation and apoptosis. Specifically, it was observed to modulate NF-kB signaling, highlighting its potential role as an anti-inflammatory agent.
Toxicological Considerations
While the biological activity of this compound is promising, its reactivity also raises concerns regarding toxicity. Studies have indicated potential off-target effects due to non-specific binding to various proteins, which necessitates careful evaluation during drug development.
Properties
Molecular Formula |
C6H4BrFO3S |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4BrFO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
InChI Key |
GTACAMXPABQVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















